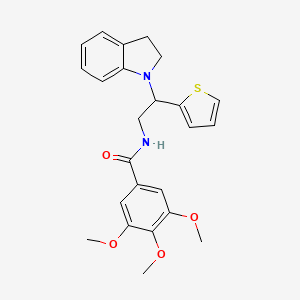

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4S/c1-28-20-13-17(14-21(29-2)23(20)30-3)24(27)25-15-19(22-9-6-12-31-22)26-11-10-16-7-4-5-8-18(16)26/h4-9,12-14,19H,10-11,15H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQKPIFCGBTKDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide is , with a molecular weight of approximately 396.52 g/mol. The compound features:

- Indoline Moiety : Known for its role in various biological functions.

- Thiophene Ring : Contributes to the compound's electronic properties and biological interactions.

- Trimethoxybenzamide Group : Enhances solubility and potential interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. In vitro studies have demonstrated that N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide can inhibit the proliferation of cancer cells.

Case Study: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 8.7 | Significant cytotoxicity |

| HeLa (Cervical Cancer) | 12.3 | Moderate cytotoxicity |

These results indicate that the compound demonstrates potent cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been investigated. Similar compounds featuring indole and thiophene structures have shown efficacy in reducing pro-inflammatory cytokines.

In a study evaluating the compound's effects on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells:

- Pro-inflammatory Cytokines Measured : NO, IL-6, TNF-α.

- Results :

- The compound significantly inhibited LPS-induced production of NO and IL-6.

- TNF-α release was also reduced but to a lesser extent.

This suggests that the compound may be effective in modulating inflammatory responses, potentially leading to therapeutic applications in inflammatory diseases.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide. Modifications to the indoline or thiophene moieties can enhance or diminish activity.

Key Findings

- Electron-Withdrawing Groups : Introduction of these groups has been shown to enhance anti-inflammatory activity.

- Hydrophobic Substituents : These may improve interaction with biological targets and increase potency.

Comparison with Similar Compounds

Core Modifications

- TMP-Acrylamide Hybrids: Compounds like (Z)-N-(3-(2-(2-(4,8-dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (6b) () replace the indole-thiophene side chain with coumarin-acrylamide moieties. These derivatives are synthesized via hydrazide coupling reactions, yielding 74% with melting points (m.p.) of 238–240°C . N-(1-(Furan-2-yl)-3-oxo-3-(2-(2-(quinolin-8-yloxy)acetyl)hydrazinyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (5) () substitutes the side chain with a quinolin-8-yloxy group, synthesized in 62% yield (m.p. 249–251°C) .

Side-Chain Diversity

- Furan-Based Derivatives: 6a–e () feature furan-2-yl and substituted acryloyl hydrazine side chains. For example, 6a (50.54% yield, m.p. 209–211°C) includes a 4-chlorophenyl group, confirmed by ¹H-NMR (δ 7.47–7.62 ppm for aromatic protons) . 6b–d () incorporate cyano, dimethylamino, and methoxy substituents on the aryl group, with m.p. ranging from 206–225°C. These derivatives exhibit distinct ¹³C-NMR shifts (e.g., 152.99–164.75 ppm for carbonyl carbons) .

Schiff Base Derivatives :

Physicochemical Properties

Table 1. Comparative Physicochemical Data

Q & A

Q. Optimization Tips :

- Temperature control : Reflux at 70–80°C improves reaction kinetics while minimizing decomposition.

- Catalyst screening : Iodine (I₂) or acetic acid enhances reaction efficiency in oxidative steps .

- Purification : Use gradient solvent systems (e.g., hexane/EtOAc) in column chromatography to isolate high-purity products (>95%) .

Q. Example Data :

| Intermediate | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Hydrazone derivative | 74 | Reflux, AcOH, 3 h | |

| Oxidized scaffold | 95 | TBHP, MeOH, 2 h |

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C-NMR : Assign peaks for key protons (e.g., indole NH at δ 10.29 ppm, thiophene protons at δ 7.2–7.8 ppm) and carbons (e.g., methoxy groups at δ 55–60 ppm) .

- Elemental Analysis : Validate C, H, N content within ±0.5% of theoretical values .

- Melting Point : Confirm purity (e.g., sharp melting points at 215–240°C for crystalline derivatives) .

Q. Example NMR Data :

| Proton Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Indole NH | 10.29 (s) | |

| Thiophene C-H | 7.38 (d, J = 2.2 Hz) | |

| OCH₃ (trimethoxybenzamide) | 3.84 (s) |

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data among structural analogs?

Methodological Answer:

- Substituent Variation : Compare analogs with modified substituents (e.g., 4-fluorophenyl vs. furan-2-yl) to assess cytotoxicity (see table below) .

- In Vitro Assays : Use MTT assays on cell lines (e.g., HepG2, K562) to quantify IC₅₀ values. Weak activity (e.g., <50% inhibition at 10 µM) may indicate poor membrane permeability .

- Computational Modeling : Perform docking studies to correlate substituent effects with target binding (e.g., tubulin or kinase inhibition) .

Q. Example SAR Data :

| Compound | Substituent (R) | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|---|

| 6b | 4-fluorophenyl | 12.3 | HepG2 | |

| 6c | 4-(dimethylamino)phenyl | 8.7 | HepG2 | |

| 6d | 4-methoxyphenyl | 18.9 | HepG2 |

Advanced: What crystallographic refinement tools are recommended for resolving structural ambiguities in derivatives?

Methodological Answer:

- Software : Use SHELXL for high-resolution refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .

- Data Collection : Employ synchrotron radiation for twinned or low-resolution crystals.

- Validation : Check R-factors (<5% for high-quality data) and validate hydrogen bonding networks using Mercury CSD .

Q. Workflow :

Data reduction: SAINT or APEX3 .

Structure solution: SHELXD for experimental phasing.

Refinement: SHELXL with restraints for disordered moieties .

Advanced: How can researchers address discrepancies in antitumor activity between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma stability and metabolic clearance using LC-MS/MS. Poor oral bioavailability may explain in vivo inactivity .

- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and tumor targeting .

- Mechanistic Studies : Perform Western blotting to confirm target modulation (e.g., apoptosis markers like caspase-3) .

Advanced: What strategies are effective for designing derivatives with enhanced antimicrobial activity?

Methodological Answer:

- Bioisosteric Replacement : Replace thiophene with pyridine or triazole to improve membrane penetration .

- Hybridization : Couple with coumarin or quinoline moieties to exploit dual mechanisms (e.g., DNA intercalation + topoisomerase inhibition) .

- MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with 3,4,5-trimethoxy groups show enhanced activity (MIC: 2–8 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.